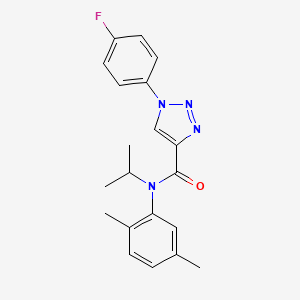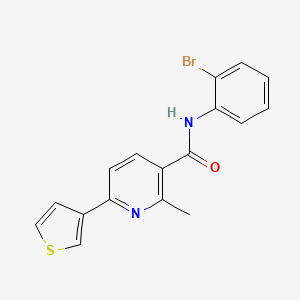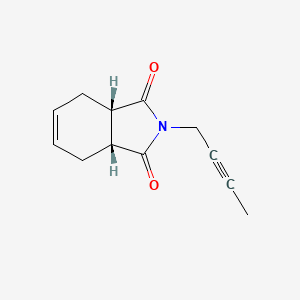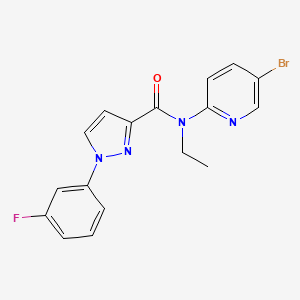
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide, commonly known as DPC-681, is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DPC-681 is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. DPC-681 has been shown to inhibit the activity of these pathways, leading to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
DPC-681 has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. DPC-681 has also been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPC-681 in lab experiments is its high purity and good yield through the optimized synthesis method. DPC-681 has also shown promising results in various scientific research fields, making it a versatile compound for research. However, one limitation of using DPC-681 is its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.
Direcciones Futuras
There are several future directions for research involving DPC-681. One potential application is in cancer research, where DPC-681 may have potential as a therapeutic agent for various types of cancer. Another potential application is in neuroscience, where DPC-681 may have potential as a neuroprotective agent for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of DPC-681 and its potential applications in various scientific research fields.
Métodos De Síntesis
DPC-681 can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenylhydrazine with 4-fluorobenzaldehyde, followed by the addition of propan-2-ylamine and triethylamine. The resulting product is then treated with triazole-4-carboxylic acid to yield DPC-681. This synthesis method has been optimized to produce high yields of DPC-681 with good purity.
Aplicaciones Científicas De Investigación
DPC-681 has shown promising results in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, DPC-681 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, DPC-681 has been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases. In infectious diseases, DPC-681 has been shown to have antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13(2)25(19-11-14(3)5-6-15(19)4)20(26)18-12-24(23-22-18)17-9-7-16(21)8-10-17/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLHXVCOQGXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)


![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)

![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)


![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)
![Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate](/img/structure/B7683535.png)
![(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B7683547.png)